molecular formula C14H26N2O4 B11770391 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester CAS No. 886364-48-3

3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester

Cat. No.: B11770391
CAS No.: 886364-48-3
M. Wt: 286.37 g/mol
InChI Key: QHQABJVSGUGKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester is a complex organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a Boc-protected amino group, a pyrrolidine ring, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Propionic Acid Derivative: The protected pyrrolidine is then reacted with 2-methyl-propionic acid chloride in the presence of a base to form the corresponding propionic acid derivative.

    Esterification: The final step involves the esterification of the propionic acid derivative using methanol and a catalyst such as sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound can act as a substrate or inhibitor for enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Boc-amino-pyrrolidin-1-yl)-pyridin-3-yl-acetic acid
  • 3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid

Uniqueness

3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester is unique due to its specific structural features, such as the presence of a methyl ester group and a Boc-protected amino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

886364-48-3

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

methyl 2-methyl-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]propanoate

InChI

InChI=1S/C14H26N2O4/c1-10(12(17)19-5)8-16-7-6-11(9-16)15-13(18)20-14(2,3)4/h10-11H,6-9H2,1-5H3,(H,15,18)

InChI Key

QHQABJVSGUGKSW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC(C1)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.